molecular formula C12H12O2 B083314 4,5,7-Trimethyl-2H-chromen-2-one CAS No. 14002-91-6

4,5,7-Trimethyl-2H-chromen-2-one

Cat. No.: B083314
CAS No.: 14002-91-6
M. Wt: 188.22 g/mol
InChI Key: PUBIEFXQKSKEBE-UHFFFAOYSA-N
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Description

4,5,7-Trimethyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by its three methyl groups attached to the chromen-2-one core structure. Chromenes, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of substituted resorcinols and β-ketoesters in the presence of acidic or basic catalysts. For example, the reaction of 3,5-dimethylphenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman derivatives .

Scientific Research Applications

4,5,7-Trimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying chromene chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and anti-tumor agents.

    Industry: The compound is used in the development of dyes, fragrances, and other industrial products.

Comparison with Similar Compounds

    4,6,7-Trihydroxy-2H-chromen-2-one: Known for its antioxidant properties.

    5,7-Dimethoxy-2H-chromen-2-one: Exhibits antifungal activity.

    4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin): Used as an anticoagulant.

Uniqueness: 4,5,7-Trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4,5,7-trimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-7-4-8(2)12-9(3)6-11(13)14-10(12)5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBIEFXQKSKEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345477
Record name 4,5,7-Trimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-91-6
Record name 4,5,7-Trimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,7-Trimethyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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